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molecular formula C12H9ClF3N3 B8407750 (4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-p-tolyl-amine

(4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-p-tolyl-amine

Cat. No. B8407750
M. Wt: 287.67 g/mol
InChI Key: ARMJRBKSXKGWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122670B2

Procedure details

To a solution of 5-trifluoromethyl-2,4-dichloropyrimidine (2 g; 9.2 mmol) in 1:1 DCE/t-BuOH (80 mL) was added Zinc chloride (11 mL of a 1M solution in ether; 1.2 eq) at 0° C. After 1 hour, 4-methylaniline (988 mg; 1 eq) was added followed by dropwise addition of a solution of triethylamine (1.03 g; 1.1 eq) in 10 mL of DCE/t-BuOH. After stirring for 1.5 hours the reaction was concentrated. Analytical HPLC analysis revealed that the crude reaction contained <5% of isomer 9. The desired product 8 was obtained as a white solid (2.25 g; 85%) following crystallization from methanol. HPLC ret. Time: 8.169 min. LRMS (M+): 288.2, 290.1.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
DCE t-BuOH
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
988 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Name
DCE t-BuOH
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4]([Cl:10])=[N:5][C:6](Cl)=[N:7][CH:8]=1.[CH3:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.C(N(CC)CC)C>CCOCC.ClCCCl.CC(O)(C)C.[Cl-].[Zn+2].[Cl-]>[Cl:10][C:4]1[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=[C:6]([NH:18][C:17]2[CH:19]=[CH:20][C:14]([CH3:13])=[CH:15][CH:16]=2)[N:5]=1 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C(=NC(=NC1)Cl)Cl)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
DCE t-BuOH
Quantity
80 mL
Type
solvent
Smiles
ClCCCl.CC(C)(C)O
Step Two
Name
Quantity
988 mg
Type
reactant
Smiles
CC1=CC=C(N)C=C1
Step Three
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
DCE t-BuOH
Quantity
10 mL
Type
solvent
Smiles
ClCCCl.CC(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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